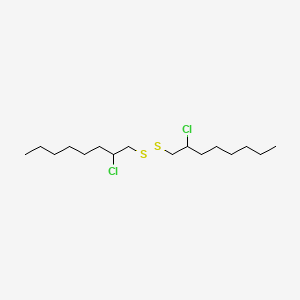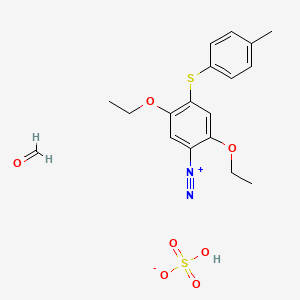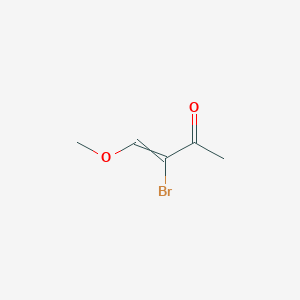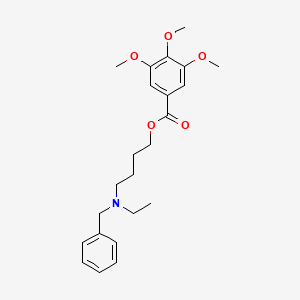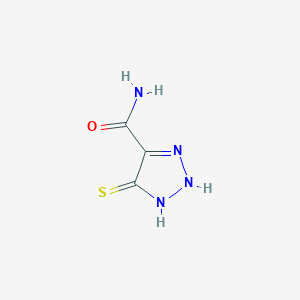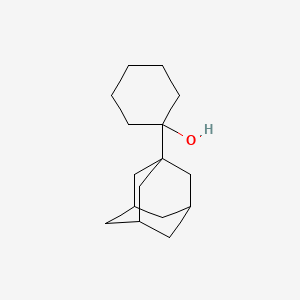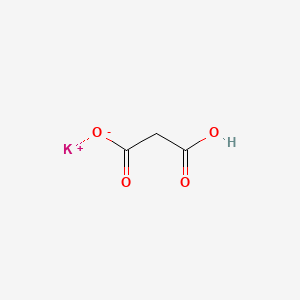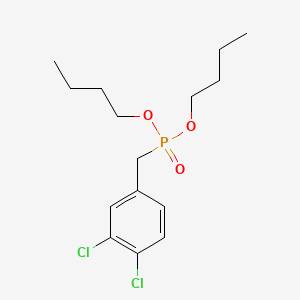
2,5-Dihydroxyterephthaloyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxyterephthaloyl dichloride is an organic compound with the molecular formula C8H4Cl2O4 It is a derivative of terephthalic acid, where two hydroxyl groups are substituted at the 2 and 5 positions, and two chlorine atoms are substituted at the carboxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxyterephthaloyl dichloride can be synthesized through the chlorination of 2,5-dihydroxyterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the 2,5-dihydroxyterephthalic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and the chlorinating agent is added slowly .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydroxyterephthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2,5-dihydroxyterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with diamines to form polyamides, which are useful in the production of high-performance polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, dimethylformamide (DMF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Polyamides: Formed by reaction with diamines.
Applications De Recherche Scientifique
2,5-Dihydroxyterephthaloyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and cocrystals.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,5-dihydroxyterephthaloyl dichloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s ability to form strong covalent bonds with nucleophiles makes it a valuable intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
2,5-Dihydroxyterephthaloyl dichloride can be compared with other similar compounds, such as:
Terephthaloyl chloride: Lacks the hydroxyl groups at the 2 and 5 positions, making it less reactive towards nucleophiles.
Isophthaloyl chloride: Has a different substitution pattern, leading to different reactivity and applications.
2,5-Dihydroxyterephthalic acid: The precursor to this compound, which lacks the chlorine atoms and has different chemical properties
The uniqueness of this compound lies in its dual functionality, with both hydroxyl and acyl chloride groups, allowing for versatile chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H4Cl2O4 |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
2,5-dihydroxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O4/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2,11-12H |
Clé InChI |
FKPAWYIYEKIGKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)C(=O)Cl)O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
